4-(Isoxazol-5-yl)phenol: A Critical Building Block in Modern Drug Discovery
4-(Isoxazol-5-yl)phenol: A Critical Building Block in Modern Drug Discovery
Content Type: Technical Whitepaper & Application Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
4-(Isoxazol-5-yl)phenol (CAS: 502658-76-6) is a highly privileged heterocyclic scaffold utilized extensively in medicinal chemistry and agrochemical development[1]. Characterized by an electron-withdrawing isoxazole ring conjugated para to a phenolic hydroxyl group, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is a foundational building block in the development of G-protein coupled receptor 119 (GPR119) agonists—a class of therapeutics targeted at metabolic disorders such as type 2 diabetes and obesity[2].
This technical guide provides an in-depth profile of 4-(Isoxazol-5-yl)phenol, detailing its physicochemical properties, the mechanistic rationale behind its synthetic workflows, and self-validating experimental protocols designed for scalable laboratory execution.
Physicochemical Profiling & Structural Dynamics
The utility of 4-(Isoxazol-5-yl)phenol stems directly from its electronic distribution. The isoxazole ring acts as a bioisostere for esters and amides, providing metabolic stability against hydrolytic enzymes while maintaining critical hydrogen-bond acceptor capabilities.
Crucially, the isoxazole ring exerts a strong electron-withdrawing effect (both inductively and mesomerically) on the adjacent phenyl ring. This lowers the pKa of the phenolic hydroxyl group compared to an unsubstituted phenol. The resulting phenoxide anion is highly stabilized, making it an exceptionally reliable nucleophile for subsequent SN2 etherifications (e.g., Williamson ether synthesis) without requiring excessively harsh basic conditions.
Table 1: Quantitative Chemical Properties
| Property | Value | Source / Verification |
| IUPAC Name | 4-(1,2-oxazol-5-yl)phenol | Standard Nomenclature |
| CAS Registry Number | 502658-76-6 | Guidechem[1] |
| Molecular Formula | C9H7NO2 | Finetech Chem[3] |
| Molecular Weight | 161.16 g/mol | Finetech Chem[3] |
| Exact Mass | 161.0477 Da | Finetech Chem[3] |
| InChI Key | FVIYAEXWKAXWOM-UHFFFAOYSA-N | Finetech Chem[3] |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (Isoxazole N, O; Phenol O) | Structural Analysis |
Synthetic Workflows: The Enaminone Route
Mechanistic Rationale & Causality
A common mistake in the synthesis of 5-aryl isoxazoles is attempting a Suzuki-Miyaura cross-coupling between a 4-hydroxyphenylboronic acid and 5-bromoisoxazole. This approach frequently fails. 5-Metalated or 5-halogenated isoxazoles are notoriously unstable under basic cross-coupling conditions, rapidly undergoing α -elimination to form ring-opened cyanoenolates.
Therefore, the industry standard is the de novo construction of the isoxazole ring via an enaminone intermediate .
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Enaminone Formation: Reacting 4-methoxyacetophenone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) avoids the need for strong bases (like NaH) required in standard Claisen condensations, preventing ketone self-condensation.
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Regioselective Cyclization: Using hydroxylamine hydrochloride (NH2OH·HCl) under slightly acidic conditions ensures that the initial nucleophilic attack by the nitrogen occurs exclusively at the β -carbon of the enaminone. This guarantees the formation of the 5-aryl isoxazole rather than the 3-aryl isomer.
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Ether Cleavage: Boron tribromide (BBr3) is selected for demethylation because it is a hard Lewis acid that selectively coordinates to the ethereal oxygen. The isoxazole nitrogen is an extremely weak base (pKa ~ -3) and does not sequester the BBr3, ensuring a clean, high-yielding deprotection.
Workflow Visualization
Caption: De novo regioselective synthesis of 4-(Isoxazol-5-yl)phenol via the enaminone pathway.
Experimental Protocols (Self-Validating System)
The following protocol is designed as a self-validating system. Analytical checkpoints are embedded to ensure the success of each transformation before proceeding.
Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
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Procedure: In a 250 mL round-bottom flask, suspend 4-methoxyacetophenone (10.0 g, 66.6 mmol) in N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (25 mL, excess). Heat the mixture to reflux (approx. 105 °C) under a nitrogen atmosphere for 12 hours.
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Workup: Concentrate the reaction mixture in vacuo to remove unreacted DMF-DMA and the methanol byproduct. Triturate the resulting dark residue with cold hexanes to precipitate the enaminone as a yellow solid. Filter and dry.
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Analytical Validation: Run a 1H NMR (CDCl3). The reaction is successful if the methyl ketone singlet (~2.5 ppm) has disappeared, replaced by two characteristic doublets at ~5.5 ppm and ~7.8 ppm (the trans enamine protons) and a 6H singlet at ~3.0 ppm (the -N(CH3)2 group).
Step 2: Synthesis of 5-(4-Methoxyphenyl)isoxazole
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Procedure: Dissolve the enaminone (10.0 g, 48.7 mmol) in absolute ethanol (100 mL). Add hydroxylamine hydrochloride (4.06 g, 58.4 mmol, 1.2 eq). Heat the mixture to reflux for 4 hours.
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Workup: Cool the mixture to room temperature and concentrate in vacuo. Partition the residue between Ethyl Acetate (100 mL) and Water (100 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the protected isoxazole.
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Analytical Validation: 1H NMR (CDCl3) must show the disappearance of the -N(CH3)2 singlet. Crucially, look for the appearance of the isoxazole H-3 proton as a sharp doublet/singlet far downfield (~8.2 ppm) and the H-4 proton (~6.4 ppm).
Step 3: Demethylation to 4-(Isoxazol-5-yl)phenol
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Procedure: Dissolve 5-(4-methoxyphenyl)isoxazole (5.0 g, 28.5 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under a strict nitrogen atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.
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Addition: Slowly add Boron tribromide (BBr3) (1.0 M in DCM, 85.5 mL, 3.0 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir for 16 hours.
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Quench & Workup: Cool the flask back to 0 °C and carefully quench by the dropwise addition of methanol (20 mL), followed by water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, dry over Na2SO4, and evaporate. Purify via flash chromatography (Silica, Hexanes/EtOAc) if necessary.
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Analytical Validation: 1H NMR (DMSO-d6) will confirm success via the complete disappearance of the methoxy singlet (~3.8 ppm) and the emergence of a broad, D2O-exchangeable phenolic -OH peak at ~9.8 ppm.
Application in Drug Development: GPR119 Agonists
4-(Isoxazol-5-yl)phenol is prominently featured in the patent literature, most notably by Merck & Co. (WO2009129036A1), for the synthesis of substituted cyclopropyl compounds acting as GPR119 agonists[2].
In these workflows, the phenolic oxygen of 4-(Isoxazol-5-yl)phenol acts as the nucleophile in a Williamson ether synthesis, displacing a halide or mesylate on a functionalized piperidine or azetidine ring. This creates a robust ether linkage, marrying the lipophilic isoxazole-phenyl tail (which anchors into the receptor's hydrophobic pocket) with a basic amine headgroup.
Caption: Application of 4-(Isoxazol-5-yl)phenol in the synthesis of GPR119 Agonists.
References
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Guidechem. Phenol, 2-(5-amino-3-isoxazolyl)-4-bromo- 1891901-61-3 wiki - Guidechem. Accessed March 14, 2026. 1
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Finetech Chem. CAS:502658-76-6 FT-0729573 4-(2H-1,2-oxazol-5 ... - Finetech Chem. Accessed March 14, 2026. 3
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Google Patents. CN103270029B - As the heterogeneous ring compound of agricultural chemicals (Citing WO2009129036A1 by Merck & Co., Inc.). Accessed March 14, 2026. 2
